2-[3-(Cyclopropyl-methyl-amino)-pyrrolidin-1-yl]-ethanol
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Overview
Description
2-[3-(Cyclopropyl-methyl-amino)-pyrrolidin-1-yl]-ethanol is an organic compound that features a pyrrolidine ring substituted with a cyclopropyl-methyl-amino group and an ethanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(Cyclopropyl-methyl-amino)-pyrrolidin-1-yl]-ethanol typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Cyclopropyl-Methyl-Amino Group: This step involves the alkylation of the pyrrolidine ring with cyclopropyl-methyl-amine. This reaction can be carried out using a suitable base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide.
Attachment of the Ethanol Moiety: The final step involves the reaction of the intermediate with ethylene oxide or a similar reagent to introduce the ethanol group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts and optimized reaction conditions are employed to ensure high purity and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
2-[3-(Cyclopropyl-methyl-amino)-pyrrolidin-1-yl]-ethanol can undergo various chemical reactions, including:
Oxidation: The ethanol moiety can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form derivatives with different functional groups.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted amines or ethers.
Scientific Research Applications
2-[3-(Cyclopropyl-methyl-amino)-pyrrolidin-1-yl]-ethanol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[3-(Cyclopropyl-methyl-amino)-pyrrolidin-1-yl]-ethanol involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-[3-(Cyclopropyl-methyl-amino)-pyrrolidin-1-yl]-methanol: Similar structure but with a methanol group instead of ethanol.
2-[3-(Cyclopropyl-methyl-amino)-pyrrolidin-1-yl]-propanol: Similar structure but with a propanol group instead of ethanol.
Uniqueness
2-[3-(Cyclopropyl-methyl-amino)-pyrrolidin-1-yl]-ethanol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ethanol moiety provides additional reactivity and potential for hydrogen bonding, influencing its interactions and applications.
Properties
IUPAC Name |
2-[3-[cyclopropyl(methyl)amino]pyrrolidin-1-yl]ethanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O/c1-11(9-2-3-9)10-4-5-12(8-10)6-7-13/h9-10,13H,2-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSQBOVWGYQYVNP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CC1)C2CCN(C2)CCO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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